Decanoyl-coa

Catalog No.
S525438
CAS No.
1264-57-9
M.F
C31H54N7O17P3S
M. Wt
921.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decanoyl-coa

CAS Number

1264-57-9

Product Name

Decanoyl-coa

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate

Molecular Formula

C31H54N7O17P3S

Molecular Weight

921.8 g/mol

InChI

InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1

InChI Key

CNKJPHSEFDPYDB-HSJNEKGZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Decanoyl-coenzyme A; Coenzyme A, decanoyl-; Decanoyl-coa; Decanoyl coenzyme A monohydrate.

Canonical SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

The exact mass of the compound Decanoyl-coa is 921.25 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Acyl Coenzyme A - Supplementary Records. It belongs to the ontological category of medium-chain fatty acyl-CoA in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

Decanoyl-CoA (CAS 1264-57-9) is a 10-carbon, saturated medium-chain fatty acyl-coenzyme A thioester. In laboratory and industrial procurement, it serves as a critical standardized substrate for investigating lipid metabolism, specifically mitochondrial beta-oxidation and acyltransferase kinetics . Unlike free decanoic acid, which requires ATP-dependent activation by acyl-CoA synthetases, Decanoyl-CoA provides the pre-activated thioester bond necessary for immediate enzymatic utilization . Its specific 10-carbon chain length offers a highly calibrated balance of aqueous solubility and hydrophobic interaction, making it a preferred baseline material for medium-chain acyl-CoA dehydrogenase (MCAD) assays and quorum-sensing molecule biosynthesis .

Substituting Decanoyl-CoA with closely related acyl-CoA analogs fundamentally alters assay reproducibility and enzyme kinetics. Long-chain substitutes like Palmitoyl-CoA (C16) are highly amphipathic and form micelles at low micromolar concentrations, which frequently causes substrate inhibition and necessitates the use of detergents that can denature sensitive proteins [1]. Conversely, shorter-chain analogs like Hexanoyl-CoA (C6) lack sufficient hydrophobic surface area, leading to drastically reduced binding affinities in target enzymes [2]. Procurement of the exact C10 chain length is therefore mandatory for assays requiring high substrate concentrations without micellar interference, or when precisely isolating medium-chain specific metabolic pathways from long-chain background activity.

Micelle Formation and Substrate Inhibition Avoidance

In enzymatic assays, long-chain acyl-CoAs are prone to forming micelles that cause substrate inhibition. At 37°C, Palmitoyl-CoA exhibits a critical micelle concentration (CMC) of 75 µM, and Oleoyl-CoA forms micelles at 67 µM, strictly limiting their usable concentration range in solution [1]. In contrast, Decanoyl-CoA demonstrates no evidence of micelle formation at concentrations up to 200 µM under identical conditions[1]. This allows Decanoyl-CoA to be utilized at much higher working concentrations without triggering micelle-induced enzyme inhibition or requiring the addition of stabilizing detergents.

Evidence DimensionCritical Micelle Concentration (CMC) at 37°C
Target Compound DataDecanoyl-CoA: > 200 µM (No micelle formation observed)
Comparator Or BaselinePalmitoyl-CoA (C16): 75 µM
Quantified DifferenceDecanoyl-CoA remains soluble as a monomer at >2.6x higher concentrations than Palmitoyl-CoA.
ConditionsAqueous buffer (50 mM KCl, 10 mM Hepes, pH 7.5) at 37°C.

Enables researchers to run high-concentration kinetic assays without detergent artifacts or premature substrate inhibition.

Optimal Binding Affinity for Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Decanoyl-CoA serves as the highest-affinity substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD), the enzyme responsible for the initial step of mitochondrial beta-oxidation for medium-chain fatty acids. Kinetic profiling demonstrates that MCAD has a Km of 2.5 µM for Decanoyl-CoA [1]. When substituted with shorter chain lengths, the binding affinity drops significantly: Octanoyl-CoA (C8) has a Km of 3.4 µM, and Hexanoyl-CoA (C6) has a Km of 15 µM [1]. This quantitative preference makes Decanoyl-CoA the most sensitive probe for measuring MCAD catalytic efficiency.

Evidence DimensionMichaelis constant (Km) for MCAD
Target Compound DataDecanoyl-CoA: 2.5 µM
Comparator Or BaselineHexanoyl-CoA (C6): 15 µM
Quantified DifferenceDecanoyl-CoA exhibits a 6-fold higher binding affinity (lower Km) than Hexanoyl-CoA.
ConditionsIn vitro MCAD enzymatic kinetic assay.

Selecting Decanoyl-CoA maximizes assay sensitivity and accuracy when diagnosing MCAD deficiencies or screening MCAD modulators.

Differential Metabolism by Long-Chain Acyl-CoA Dehydrogenase (LCAD)

Decanoyl-CoA occupies a unique metabolic intersection between medium- and long-chain oxidation pathways. While LCAD primarily targets long-chain substrates, it retains significant activity toward Decanoyl-CoA with a Km of 24.3 µM [1]. In contrast, the shorter Octanoyl-CoA (C8) has a Km of 123.0 µM for LCAD, rendering it effectively unmetabolized by LCAD in the absence of MCAD [1]. This specific 5-fold difference in Km allows Decanoyl-CoA to undergo partial beta-oxidation in MCAD-knockout models where C8-CoA cannot.

Evidence DimensionMichaelis constant (Km) for LCAD
Target Compound DataDecanoyl-CoA: 24.3 µM
Comparator Or BaselineOctanoyl-CoA (C8): 123.0 µM
Quantified DifferenceDecanoyl-CoA has a ~5-fold higher affinity for LCAD compared to Octanoyl-CoA.
ConditionsIn vitro LCAD enzymatic kinetic assay.

Crucial for researchers designing knockout studies, as Decanoyl-CoA can bridge LCAD/MCAD activity gaps that shorter analogs cannot.

Standardized MCAD Activity and Deficiency Diagnostics

Because Decanoyl-CoA exhibits the lowest Km (2.5 µM) among medium-chain substrates for MCAD, it is the optimal procurement choice for clinical and biochemical assays measuring MCAD activity [1]. Using this exact compound ensures maximum signal-to-noise ratios in dye-reduction or mass spectrometry-based assays designed to detect MCAD deficiencies in patient fibroblasts or engineered cell lines.

High-Concentration, Detergent-Free Acyltransferase Screening

In high-throughput screening of acyltransferases or thioesterases, substrates must remain soluble without forming inhibitory micelles. Decanoyl-CoA's ability to remain monomeric at concentrations exceeding 200 µM allows buyers to formulate detergent-free assay buffers [2]. This prevents the artificial enzyme denaturation or altered liposome binding often caused by the detergents required when using Palmitoyl-CoA.

Investigating Metabolic Compensation in Beta-Oxidation Knockout Models

For laboratories studying compensatory lipid metabolism, Decanoyl-CoA is the specific chain length required to probe the functional overlap between LCAD and MCAD. Because Decanoyl-CoA (Km = 24.3 µM) can be metabolized by LCAD while Octanoyl-CoA (Km = 123.0 µM) cannot, it serves as a precise metabolic tracer for evaluating LCAD rescue activity in MCAD-knockout (MCADL-/-) murine models [3].

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

9

Exact Mass

921.25097545 Da

Monoisotopic Mass

921.25097545 Da

Heavy Atom Count

59

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Decanoyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Last modified: 08-15-2023
1. Gregersen, N., Kølvraa, S., and Mortensen, P.B. Acyl-CoA: Glycine N-acyltransferase: In vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver. Biochem. Med. Metab. Biol. 35(2), 210-218 (1986).
2. Lai, J.C., Lian, B.B., Zhai, S., et al. Brain mitochondrial citrate synthase and glutamate dehydrogenase: Differential inhibition by fatty acyl coenzyme A derivatives. Metab. Brain Dis. 9(2), 143-152 (1994).
3. DiRusso, C.C., Heimert, T.L., and Metzger, A.K. Characterization of FadR, a global transcriptional regulator of fatty acid metabolism in Escherichia coli. Interaction with the fadB promoter is prevented by long chain fatty acyl coenzyme A. J. Biol. Chem. 267(12), 8685-8691 (1992).
4. Ren, Y., and Schulz, H. Metabolic functions of the two pathways of oleate β-oxidation double bond metabolism during the β-oxidation of oleic acid in rat heart mitochondria. J. Biol. Chem. 278(1), 111-116 (2003).

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